2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

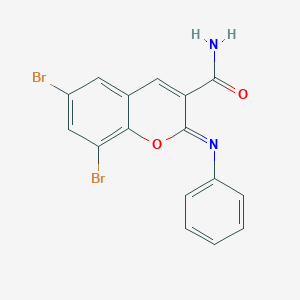

The compound “2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide” is likely to be an organic compound containing a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an isopropylacetamide group via an ether linkage .

Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring substituted with a bromine atom and a nitro group. This phenyl ring is connected via an ether linkage to an acetamide group, which in turn is substituted with an isopropyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure. It’s likely to be a solid at room temperature with a relatively high melting point due to the presence of the phenyl ring . The presence of the nitro group might make it somewhat polar .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

- Synthesis and Characterization : The compound 2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide, and its derivatives, are often synthesized as part of studies on organic intermediates, showcasing their role in the development of new chemical entities. For instance, research by Liu Qiao-yun (2004) focused on the separation of organic intermediates, highlighting the importance of solubility properties in obtaining high-quality products (Liu Qiao-yun, 2004).

- Pharmacological Potential : The synthesis of novel acetamide derivatives, including those with bromo, nitro, and phenoxy groups, has been explored for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. A study by P. Rani et al. (2016) demonstrated that certain synthesized compounds possess activities comparable with standard drugs, indicating the potential application of these compounds in medical research (Rani, Pal, Hegde, & Hashim, 2016).

Environmental Applications

- Degradation of Environmental Contaminants : The degradation of p-nitrophenol, a compound structurally related to 2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide, by bacteria suggests potential environmental applications for the breakdown of nitroaromatic pollutants. A study on Rhodococcus opacus SAO101 identified a novel gene cluster responsible for the degradation of p-nitrophenol, indicating the role of microbial metabolism in mitigating environmental pollution (Kitagawa, Kimura, & Kamagata, 2004).

Catalytic and Photocatalytic Activities

- Nanocatalytic Systems : Research on the catalytic reduction of nitrophenols has highlighted the use of nanocatalytic systems for the removal of hazardous dyes from water, showcasing the relevance of these compounds in environmental cleanup efforts. A critical review by M. I. Din et al. (2020) discussed various nanocatalytic assemblies used for the degradation of nitrophenols, including 2-nitrophenol and 4-nitrophenol, emphasizing the advancement in removal methodologies (Din, Khalid, Hussain, Hussain, Mujahid, Najeeb, & Izhar, 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses. Alternatively, if it has interesting chemical properties, it could be used in various chemical reactions or processes .

Eigenschaften

IUPAC Name |

2-(2-bromo-4-nitrophenoxy)-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O4/c1-7(2)13-11(15)6-18-10-4-3-8(14(16)17)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCRCFJKDFEDDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride](/img/structure/B2564597.png)

![N-Methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B2564598.png)

![N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2564600.png)

![N-tert-butyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2564601.png)

![4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde](/img/structure/B2564605.png)

![N-[3-(6-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2564606.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)